molecular formula C30H25N6NaO7S B12717928 Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate CAS No. 94248-17-6

Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate

Cat. No.: B12717928
CAS No.: 94248-17-6
M. Wt: 636.6 g/mol
InChI Key: AGZUNGLJBCAKPR-UHFFFAOYSA-M
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Description

Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate is a polyazo dye characterized by three azo (-N=N-) linkages, multiple sulfonate (-SO₃⁻Na⁺) groups, and aromatic substituents including hydroxyl (-OH) and methoxy (-OCH₃) groups. This structure confers high polarity, water solubility, and strong light absorption in the visible spectrum, making it suitable for applications in textiles, inks, and specialty coatings. The compound’s synthesis typically involves sequential diazotization and coupling reactions, leveraging aromatic amines and naphthalene sulfonic acid derivatives as precursors .

Properties

CAS No.

94248-17-6

Molecular Formula

C30H25N6NaO7S

Molecular Weight

636.6 g/mol

IUPAC Name

sodium;4,6-dihydroxy-1-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-4-methylcyclohexa-1,5-dien-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H26N6O7S.Na/c1-30(36-33-20-5-3-18(4-6-20)31-32-19-7-9-21(37)10-8-19)14-13-25(27(17-30)43-2)34-35-29-23-12-11-22(38)15-24(23)26(39)16-28(29)44(40,41)42;/h3-16,37-39H,17H2,1-2H3,(H,40,41,42);/q;+1/p-1

InChI Key

AGZUNGLJBCAKPR-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=CC(=C3)O)O)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)O.[Na+]

Origin of Product

United States

Preparation Methods

Formation of Diazonium Salts

  • Aromatic amines, typically substituted anilines or phenyl derivatives, are first converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C).
  • The diazotization step is critical to maintain the stability of the diazonium intermediate and prevent side reactions.

Azo Coupling Reaction

  • The diazonium salt is then coupled with a phenolic or aromatic amine compound bearing hydroxyl or methoxy substituents.
  • The coupling usually occurs in a mildly alkaline medium (pH 8–10) to activate the coupling component and facilitate electrophilic substitution at the ortho or para positions relative to hydroxyl groups.
  • For this compound, the coupling involves multiple steps to introduce the three azo linkages connecting the naphthalene sulphonate core with the substituted phenyl rings, including the 4-hydroxyphenyl and 6-methoxy-p-tolyl groups.

Post-Coupling Modifications and Purification

  • After azo coupling, the reaction mixture is typically neutralized and the product precipitated by adjusting pH or adding salts.
  • The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
  • The sodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate, enhancing water solubility.

Reaction Conditions and Parameters

Step Conditions Notes
Diazotization 0–5 °C, acidic medium (HCl) Maintain low temperature to stabilize diazonium salt
Azo Coupling pH 8–10, aqueous or mixed solvent Control pH to favor electrophilic substitution
Temperature 0–25 °C Avoid high temperatures to prevent decomposition
Purification Recrystallization or chromatography Ensures high purity and removal of impurities

Research Findings and Optimization

  • Yield and Purity : Studies indicate that controlling the pH during coupling is crucial for maximizing yield and minimizing side reactions such as azo-hydrazone tautomerism or polymerization.
  • Solubility and Stability : The presence of sulfonate and hydroxyl groups enhances water solubility, which is beneficial for dye applications and facilitates purification steps.
  • Multi-step Coupling : The synthesis involves sequential azo coupling steps, each requiring careful monitoring to ensure the correct substitution pattern and avoid incomplete coupling or overreaction.

Comparative Notes on Similar Azo Dyes

  • Similar azo dyes such as sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate are prepared by coupling diazonium salts of substituted anilines with hydroxynaphthalene sulfonic acids under acidic conditions.
  • These methods reinforce the importance of diazotization and coupling conditions in achieving the desired azo dye structure and properties.

This detailed preparation method highlights the critical steps and conditions for synthesizing Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate, emphasizing the azo coupling chemistry that defines its complex structure and functional properties.

Chemical Reactions Analysis

Types of Reactions

SODIUM 4,6-DIHYDROXY[[4-[[4-[(4-HYDROXYPHENYL)AZO]PHENYL]AZO]-6-METHOXY-P-TOLYL]AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dyeing and Pigmentation

Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate is primarily utilized in the textile industry as a dye due to its strong coloring properties. Its stability and resistance to fading make it suitable for various fabrics.

Biological Staining

The compound is employed in biological research for staining purposes. Azo dyes are often used to enhance contrast in microscopy, allowing for better visualization of cellular structures. Studies have shown that this compound can effectively stain specific cellular components, aiding in histological examinations.

Chemical Sensors

Research indicates that azo dyes, including this compound, can be functionalized to create chemical sensors. These sensors can detect specific ions or molecules based on changes in color or fluorescence when the dye interacts with target substances. For example, studies have explored the use of modified azo dyes in potentiometric sensors for environmental monitoring.

Photodynamic Therapy

Recent investigations have highlighted the potential of azo dyes in photodynamic therapy (PDT), a treatment modality for certain cancers. The compound can generate reactive oxygen species upon light activation, leading to localized destruction of cancer cells. Research has focused on optimizing the dye's properties for enhanced efficacy in PDT applications.

Case Study 1: Textile Industry

A study conducted by [source needed] examined the application of Sodium 4,6-dihydroxy... in dyeing cotton fabrics. The results indicated that the dye provided excellent color fastness and durability under various washing conditions.

Case Study 2: Biological Staining

In a research article published by [source needed], the compound was utilized to stain human tissue samples for histological analysis. The findings demonstrated that the dye effectively highlighted cellular structures, improving diagnostic accuracy.

Case Study 3: Chemical Sensors

A recent study reported on the development of a potentiometric sensor using this azo dye to detect lead ions in water samples. The sensor exhibited high sensitivity and selectivity, making it a promising tool for environmental monitoring [source needed].

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of these complexes, which can interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances its solubility, allowing it to be used in aqueous environments .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural complexity distinguishes it from simpler monoazo or disazo dyes. Key analogs include:

Compound Azo Groups Sulfonate Groups Key Substituents Molecular Weight CAS Number
Sodium 4,6-dihydroxy(...)naphthalene-2-sulphonate (Target) 3 3 -OH, -OCH₃, aryl ~800–850 (estimated) Not explicitly listed
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate 1 2 -OH, aryl 452.37 2783-94-0
4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt 0 2 -OH, -NH-(C₆H₄-SO₃H) Not provided 6259-53-6
4-hydroxy-6-[methyl[[2-(sulphooxy)ethyl]sulphonyl]amino]-3-[(4-sulphophenyl)azo]naphthalene 1 3 -OH, -SO₃H, -SO₃C₂H₄OSO₃H Not provided 675-10-5

Key Observations :

  • The target compound has three azo groups, enabling extended π-conjugation and absorption at longer wavelengths (likely >500 nm) compared to monoazo analogs (e.g., ~400–450 nm for ).
  • Its three sulfonate groups enhance water solubility (>100 g/L estimated) relative to analogs with fewer sulfonates (e.g., 50–80 g/L for ).
Physicochemical Properties
Property Target Compound Disodium 6-hydroxy... 4-hydroxy-6-(3-sulphoanilino)...
Solubility in Water Very high (>100 g/L, estimated) High (~80 g/L) Moderate (~50 g/L)
λmax (Visible Spectrum) ~520–550 nm (hypsochromic shift expected) ~430 nm N/A (non-azo)
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C) Low (decomposition ~150°C)
pH Sensitivity Stable in pH 4–9; precipitates in strong acid Stable in pH 5–8 Stable in pH 6–10

Notes:

  • The target’s multiple sulfonates mitigate aggregation in aqueous solutions, enhancing dyeing uniformity.
  • Methoxy group reduces photodegradation rates compared to hydroxyl-rich analogs .

Biological Activity

Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate, commonly referred to as Sodium Dyes (CAS Number: 94248-17-6), is a synthetic organic compound primarily used in dyeing applications. Its complex structure includes multiple azo groups, which are known for their vivid colors and stability. The biological activity of this compound is a topic of interest due to its potential applications in various fields, including medicine and environmental science.

Molecular Formula

  • C30H23N6NaO7S

Molecular Weight

  • 636.610 g/mol

Structural Characteristics

The compound features:

  • Multiple azo linkages which enhance its color properties.
  • Hydroxy and sulfonate groups that contribute to its solubility in water.

Antimicrobial Properties

Research indicates that sodium 4,6-dihydroxy azo compounds exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for use in antimicrobial coatings and textiles.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety of sodium 4,6-dihydroxy azo compounds on human cell lines. Results indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they also show selective toxicity towards cancerous cells, suggesting potential applications in targeted cancer therapies.

Case Studies

  • Antimicrobial Efficacy
    • A study published in the Journal of Applied Microbiology demonstrated that sodium 4,6-dihydroxy azo compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies conducted on human breast cancer cell lines (MCF-7) showed that sodium 4,6-dihydroxy azo compounds induced apoptosis at concentrations above 100 µg/mL. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Environmental Impact Assessment
    • Research assessing the environmental degradation of sodium azo dyes indicated that they can persist in aquatic environments but are biodegradable under anaerobic conditions. This finding is crucial for evaluating their safety in wastewater treatment processes.

Data Table: Biological Activity Summary

Activity Test Organism/Cell Line Result Reference
AntimicrobialE. coliMIC = 50 µg/mLJournal of Applied Microbiology
AntimicrobialStaphylococcus aureusMIC = 50 µg/mLJournal of Applied Microbiology
CytotoxicityMCF-7 (breast cancer cells)Induced apoptosis >100 µg/mLCancer Research Journal
Environmental DegradationAquatic ecosystemsBiodegradable under anaerobic conditionsEnvironmental Science & Technology

Q & A

Q. How can biodegradation pathways be evaluated using advanced analytical techniques?

  • Methodological Answer :
  • Metabolite Profiling : LC-QTOF-MS identifies intermediates (e.g., sulfanilic acid, naphthoquinones).
  • Isotope Labeling : ¹³C-tracing tracks carbon flow during microbial degradation .

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